Pyrrolidino Platelet Activating Factor C-16 is a synthetic analog of the naturally occurring platelet activating factor, which plays a crucial role in various physiological and pathological processes, including inflammation and immune response. This compound is characterized by its unique structure and biological activity, making it a subject of interest in pharmacological research.
Pyrrolidino Platelet Activating Factor C-16 is derived from the natural platelet activating factor through chemical synthesis. The original compound, platelet activating factor, is a phospholipid mediator synthesized in various cells, including platelets and leukocytes, primarily from membrane phospholipids via the action of specific enzymes such as phospholipase A2 and acetyltransferases .
Pyrrolidino Platelet Activating Factor C-16 falls under the classification of phospholipid mediators. It is specifically categorized as a glycerophospholipid due to its glycerol backbone and fatty acid chains. Its structural modifications distinguish it from other platelet activating factors, contributing to its unique biological properties.
The synthesis of Pyrrolidino Platelet Activating Factor C-16 involves several key steps:
The synthesis is often conducted under controlled conditions to ensure purity and yield. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and confirm the identity of the final product .
Pyrrolidino Platelet Activating Factor C-16 features a complex molecular structure characterized by:
The molecular formula for Pyrrolidino Platelet Activating Factor C-16 is , with a molecular weight of approximately 395.48 g/mol. Its structure can be represented as follows:
Where R represents the pyrrolidine moiety and R' denotes the fatty acid chain .
Pyrrolidino Platelet Activating Factor C-16 participates in several biological reactions:
The interactions between Pyrrolidino Platelet Activating Factor C-16 and its receptors are characterized by rapid kinetics, often occurring within seconds of exposure. The binding affinity is influenced by the structural modifications introduced during synthesis .
The mechanism of action for Pyrrolidino Platelet Activating Factor C-16 involves:
Research indicates that Pyrrolidino Platelet Activating Factor C-16 exhibits enhanced potency compared to natural platelet activating factor, making it a valuable tool for studying receptor-mediated signaling pathways .
Pyrrolidino Platelet Activating Factor C-16 has several applications in scientific research:
Pyrrolidino PAF C-16 (1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl-N-methyl-pyrrolidinium ethanol) is a structural analog of platelet-activating factor (PAF C-16), characterized by substitution of the phosphocholine head group with a pyrrolidinium ethanol moiety. This modification significantly alters its binding affinity and functional activity at PAF receptors (PAFRs), which are G-protein coupled receptors (GPCRs) expressed on platelets, leukocytes, and endothelial cells [1] [6]. Unlike endogenous PAF C-16, which exhibits full agonist activity, Pyrrolidino PAF C-16 demonstrates partial agonist behavior—activating PAFR subtypes at high concentrations but failing to elicit maximal inflammatory responses such as neutrophil chemotaxis or vascular permeability [1] [3].
The molecule’s receptor binding specificity stems from steric hindrance introduced by the bulky pyrrolidine ring, which disrupts optimal interaction with the PAFR’s transmembrane domain. Competitive binding assays reveal a 5-fold lower affinity for PAFR compared to native PAF C-16 [1]. Nevertheless, its resistance to degradation by PAF acetylhydrolases enhances its bioavailability in in vitro systems [6].
Compound | Structural Modification | Receptor Affinity (Relative to PAF C-16) | Functional Activity |
---|---|---|---|
PAF C-16 | Native phospholipid | 1.0 (Reference) | Full agonist |
Pyrrolidino PAF C-16 | Pyrrolidinium ethanol head group | 0.2 | Partial agonist |
Hexanolamino PAF C-16 | Trimethyl hexanolamine | 0.15 | Weak antagonist |
2-O-methyl PAF C-16 | Methyl ether at sn-2 position | 0.02 | Inactive |
Miltefosine | Alkylphosphocholine | <0.01 | Antagonist |
Antagonists like WEB 2086 and WEB 2170 fully inhibit Pyrrolidino PAF C-16-induced signaling by occupying the PAFR ligand pocket, confirming its dependence on canonical receptor binding [5] [6]. This dynamic positions Pyrrolidino PAF C-16 as a tool compound for studying PAFR activation thresholds.
Pyrrolidino PAF C-16 triggers transient calcium mobilization from intracellular stores, though with delayed kinetics compared to PAF C-16. In macrophages, it induces a 50% lower peak cytosolic Ca²⁺ concentration ([Ca²⁺]ᵢ) than equimolar PAF C-16, attributable to inefficient coupling to Gαq proteins [1] [4]. This [Ca²⁺]ᵢ rise is abolished by pre-treatment with U73122, a phospholipase C (PLC) inhibitor, confirming its reliance on phosphatidylinositol (PI) signaling [4].
The analog’s partial agonism manifests in attenuated second messenger production:
Signaling Component | Effect of Pyrrolidino PAF C-16 | Inhibitor/Modulator | Functional Outcome |
---|---|---|---|
Gαq Protein | Partial activation (~40% of PAF C-16) | YM-254890 | Reduced PLCβ recruitment |
PLCβ | 50-60% activity induction | U73122 | Diminished IP₃/DAG synthesis |
IP₃ Receptor | Submaximal Ca²⁺ release | 2-APB | Abbreviated Ca²⁺ oscillations |
Store-Operated Ca²⁺ Entry (SOCE) | Delayed activation | SKF-96365 | Impaired NFAT translocation |
This signaling profile underscores its utility in dissecting amplitude-dependent cellular responses to calcium fluxes.
Pyrrolidino PAF C-16 differentially regulates kinase cascade activation. In macrophages, it induces phosphorylation of p38 MAPK (mitogen-activated protein kinase) and ERK1/2 (extracellular signal-regulated kinases) at 5–10 minutes post-stimulation but fails to sustain phosphorylation beyond 30 minutes [4] [9]. This contrasts with PAF C-16, which activates these kinases for >60 minutes. The transient kinase activity correlates with reduced transcriptional outputs—notably diminished TNF-α and IL-12 synthesis [4].
Protein kinase C (PKC) isoforms exhibit isoform-specific responses:
Crucially, Pyrrolidino PAF C-16 promotes non-canonical NF-κB modulation by enhancing p105 (NF-κB1) phosphorylation. This leads to proteasomal processing into p50 subunits, which form anti-inflammatory p50/p50 homodimers—explaining its paradoxical boosting of IL-10 in LPS-primed cells [4].
Kinase Pathway | Activation Kinetics | Downstream Targets | Biological Impact |
---|---|---|---|
p38 MAPK | Transient (5-15 min) | MAPKAPK2, HSP27 | Limited chemokine synthesis |
ERK1/2 | Delayed onset (10 min) | RSK, CREB | Partial cell proliferation signals |
PKCα/β | Weak, sustained | MARCKS, cPLA₂ | Modest arachidonic acid release |
NF-κB p105 | Enhanced processing | p50 homodimers | Anti-inflammatory gene induction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7